molecular formula C12H16O B12656603 3-Benzyl-2-methylbutyraldehyde CAS No. 83498-25-3

3-Benzyl-2-methylbutyraldehyde

Cat. No.: B12656603
CAS No.: 83498-25-3
M. Wt: 176.25 g/mol
InChI Key: VQGTZQHEFYJUMA-UHFFFAOYSA-N
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Description

3-Benzyl-2-methylbutyraldehyde is an organic compound with the molecular formula C12H16O. It is a type of aldehyde characterized by a benzyl group attached to a 2-methylbutyraldehyde structure. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-methylbutyraldehyde can be achieved through several methods. One common approach involves the reaction of benzyl chloride with 2-methylbutyraldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are employed to facilitate the reaction between benzyl chloride and 2-methylbutyraldehyde. The reaction is carried out in a controlled environment to ensure optimal conditions for the formation of the aldehyde .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-methylbutyraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Benzyl-2-methylbutyraldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their structure and function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-2-methylbutyraldehyde is unique due to the presence of both a benzyl group and a 2-methylbutyraldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

83498-25-3

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2,3-dimethyl-4-phenylbutanal

InChI

InChI=1S/C12H16O/c1-10(11(2)9-13)8-12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3

InChI Key

VQGTZQHEFYJUMA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)C(C)C=O

Origin of Product

United States

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